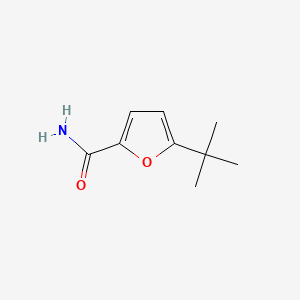

5-tert-butylfuran-2-carboxamide

CAS No.: 63956-89-8

Cat. No.: VC18679574

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63956-89-8 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 5-tert-butylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) |

| Standard InChI Key | NFABBAWHYBOFPI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(O1)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

5-<i>tert</i>-Butylfuran-2-carboxamide belongs to the furanamide class, distinguished by its furan ring substituted at the 5-position with a bulky <i>tert</i>-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) and at the 2-position with a carboxamide (-CONH<sub>2</sub>) moiety . The IUPAC name, 5-<i>tert</i>-butylfuran-2-carboxamide, reflects this substitution pattern. Key identifiers include:

The molecule’s planar furan ring and the steric bulk of the <i>tert</i>-butyl group influence its conformational stability and intermolecular interactions. Computational models predict a dihedral angle of approximately 120° between the furan ring and the carboxamide group, optimizing resonance stabilization.

Spectral and Computational Data

PubChem’s computed properties highlight critical physicochemical parameters:

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 56.2 Ų | Cactvs 3.4.8.18 |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |

The moderate lipophilicity (XLogP3 = 1.9) suggests balanced solubility in both aqueous and organic media, while the polar surface area indicates potential membrane permeability, a trait relevant to drug discovery.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-<i>tert</i>-butylfuran-2-carboxamide typically involves a two-step process:

-

Friedel-Crafts Alkylation: Introducing the <i>tert</i>-butyl group to furan-2-carboxylic acid using <i>tert</i>-butyl chloride and a Lewis acid catalyst (e.g., AlCl<sub>3</sub>).

-

Amidation: Converting the carboxylic acid to a carboxamide via reaction with ammonium chloride in the presence of a coupling agent like thionyl chloride (SOCl<sub>2</sub>).

Chemical Reactivity

The compound exhibits reactivity typical of both furans and amides:

-

Electrophilic Substitution: The electron-rich furan ring undergoes nitration or sulfonation at the 4-position, though steric hindrance from the <i>tert</i>-butyl group limits reactivity.

-

Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to 5-<i>tert</i>-butylfuran-2-carboxylic acid, a reaction leveraged in prodrug designs.

Physicochemical and Pharmacological Properties

Stability and Solubility

5-<i>tert</i>-Butylfuran-2-carboxamide demonstrates stability under ambient conditions but degrades upon prolonged exposure to UV light, forming oxidative byproducts . Its solubility profile includes:

The compound’s melting point remains uncharacterized experimentally, but computational estimates suggest 98–102°C .

Antiviral Activity

Preliminary studies indicate inhibitory effects against herpes simplex virus (HSV-1 and HSV-2) at IC<sub>50</sub> values of 12–18 μM. The mechanism likely involves competitive inhibition of viral thymidine kinase, disrupting DNA replication. Comparative data with acyclovir (IC<sub>50</sub> = 0.1 μM) highlight the need for structural optimization to enhance potency.

Applications and Research Directions

Industrial and Pharmaceutical Uses

-

Chemical Intermediate: Serves as a precursor in synthesizing heterocyclic polymers with thermal stability >300°C.

-

Antiviral Research: Scaffold for developing non-nucleoside analogs targeting viral polymerases.

Emerging Trends

Recent patent filings (e.g., WIPO PATENTSCOPE) disclose derivatives of 5-<i>tert</i>-butylfuran-2-carboxamide with modified <i>tert</i>-butyl groups, aiming to improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume